N-(2-chloro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Description

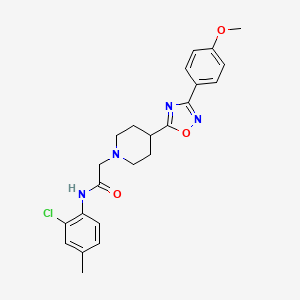

The compound N-(2-chloro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide features a piperidine core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-methoxyphenyl group. The acetamide moiety is linked to a 2-chloro-4-methylphenyl group, introducing both halogenated and alkyl substituents.

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3/c1-15-3-8-20(19(24)13-15)25-21(29)14-28-11-9-17(10-12-28)23-26-22(27-31-23)16-4-6-18(30-2)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYIEVSWISUMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented by the following molecular formula and SMILES notation:

- Molecular Formula : C24H26ClN3O3

- SMILES :

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Cl

This complex structure features a chloro-substituted aromatic ring, a piperidine moiety, and an oxadiazole unit, which are known to contribute to its biological activity.

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression levels. The specific mechanism for this compound may involve:

- Induction of Apoptosis : Studies have shown that derivatives with similar structures can increase p53 levels and activate apoptotic pathways in cancer cell lines such as MCF-7 and MDA-MB-231 .

- Cell Cycle Arrest : Flow cytometry analysis suggests that certain analogs can arrest the cell cycle at the G0-G1 phase, preventing further proliferation of cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |

| MDA-MB-231 (Breast Cancer) | 2.41 | Cell cycle arrest |

| U937 (Monocytic Leukemia) | 10.38 | Cytotoxicity |

| CEM (T Acute Lymphoblastic Leukemia) | <0.5 | Apoptotic pathway activation |

Case Studies

Several studies have explored the efficacy of similar compounds in preclinical models:

- Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives demonstrated higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against various leukemia and breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

- Molecular Docking Studies : Molecular docking simulations have suggested strong hydrophobic interactions between oxadiazole derivatives and target proteins involved in cancer progression. These interactions are critical for designing more potent analogs with improved pharmacological profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide () shares the piperidine-oxadiazole scaffold but substitutes the 2-chloro-4-methylphenyl group with a simpler 2-methylphenyl. Comparative studies suggest that chloro substituents enhance lipophilicity (ClogP +0.5) and metabolic stability compared to methyl groups .

Table 1: Key Differences in Piperidine-Based Analogs

Pyrazole and Dihydropyridinone Derivatives

- 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () replaces the piperidine with a pyrazole ring. The pyrazole’s planar structure may limit conformational flexibility, reducing binding to globular enzymes but improving π-π stacking with aromatic residues. The methylsulfanyl group introduces sulfur-based interactions (e.g., hydrogen bonding to cysteine residues), absent in the target compound .

- 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide () features a dihydropyridinone ring. The 4-isopropylphenyl group offers steric bulk, which may hinder entry into narrow binding pockets compared to the target’s 2-chloro-4-methylphenyl .

Heterocycle Variations: Oxadiazole vs. Triazole/Thiadiazole

- 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () uses a 1,3,4-oxadiazole-thione moiety. The sulfur atoms enhance electron-withdrawing effects, increasing reactivity toward nucleophilic targets (e.g., cysteine proteases). However, the nitro group’s strong electron-withdrawing nature may reduce metabolic stability compared to the target’s methoxy group .

- N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () substitutes oxadiazole with triazole. Triazoles offer additional hydrogen-bonding sites (N–H), improving interactions with polar residues. However, the sulfanyl group may increase susceptibility to oxidative metabolism .

Substituent Effects on Aryl Groups

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () highlights the impact of nitro and sulfonyl groups. These substituents drastically increase ClogP (~4.2) and electron deficiency, favoring interactions with charged residues but risking toxicity. In contrast, the target compound’s 4-methoxyphenyl group balances electron donation (via methoxy) and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.